molecular formula C13H15BrFNO2 B14872359 Ethyl 4-(5-bromo-2-fluorophenyl)pyrrolidine-3-carboxylate

Ethyl 4-(5-bromo-2-fluorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B14872359
M. Wt: 316.17 g/mol
InChI Key: AWWLQSKJMXERSY-UHFFFAOYSA-N
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Description

Ethyl 4-(5-bromo-2-fluorophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with a 5-bromo-2-fluorophenyl group and an ethyl ester group at the 3-carboxylate position. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-bromo-2-fluorophenyl)pyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors.

    Introduction of the 5-Bromo-2-Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a 5-bromo-2-fluorophenyl group.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-bromo-2-fluorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 4-(5-bromo-2-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl 4-(5-bromo-2-fluorophenyl)pyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-(5-chloro-2-fluorophenyl)pyrrolidine-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 4-(5-bromo-2-chlorophenyl)pyrrolidine-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 4-(5-bromo-2-methylphenyl)pyrrolidine-3-carboxylate: Similar structure but with a methyl group instead of fluorine.

These compounds share similar chemical properties but may exhibit different biological activities and reactivities due to the differences in their substituents .

Properties

Molecular Formula

C13H15BrFNO2

Molecular Weight

316.17 g/mol

IUPAC Name

ethyl 4-(5-bromo-2-fluorophenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C13H15BrFNO2/c1-2-18-13(17)11-7-16-6-10(11)9-5-8(14)3-4-12(9)15/h3-5,10-11,16H,2,6-7H2,1H3

InChI Key

AWWLQSKJMXERSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCC1C2=C(C=CC(=C2)Br)F

Origin of Product

United States

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